3-Methyl-2-(trifluoromethyl)phenylboronic acid
Description
Significance of Arylboronic Acids as Synthetic Intermediates and Reagents
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. researchgate.net Their prominence is largely due to their unique combination of stability, versatility, and functional group tolerance. chem-soc.si Unlike many other organometallic reagents, arylboronic acids are generally stable solids that can be handled in air and are often compatible with aqueous conditions, simplifying their use in a variety of reaction setups. chem-soc.sinih.gov
The most significant application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govwisdomlib.org This reaction forms a carbon-carbon bond by coupling a boronic acid with an organic halide or triflate, a method that has become one of the most powerful and widely used for the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials. wisdomlib.orgsigmaaldrich.com Beyond C-C bond formation, arylboronic acids are crucial reagents for forming carbon-heteroatom bonds, including C-N, C-O, and C-S bonds, through reactions like the Chan-Lam coupling. researchgate.net
In recent years, the utility of arylboronic acids has expanded further. They have been shown to serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, opening new pathways for constructing complex molecules. rsc.org Furthermore, certain electron-deficient arylboronic acids are now being employed not just as reagents but as catalysts for reactions such as dehydrative Friedel-Crafts alkylations, showcasing their expanding role in synthetic chemistry. acs.org
Contextual Role of Fluorinated Phenylboronic Acids in Advanced Chemical Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the context of phenylboronic acids, fluorination, particularly with an electron-withdrawing group like trifluoromethyl (CF3), plays a crucial role in modulating the compound's reactivity and utility. nih.govresearchgate.net Approximately 25% of known drugs contain fluorine, highlighting the importance of fluorinated building blocks in medicinal chemistry. mdpi.comnih.gov
The strongly electron-withdrawing nature of the trifluoromethyl group significantly impacts the Lewis acidity of the boronic acid moiety. nih.govresearchgate.net This increased acidity is critical for several applications, as it can enhance the rate and efficiency of catalytic cycles, such as the transmetalation step in Suzuki-Miyaura couplings. nih.gov Furthermore, increased acidity can facilitate the reversible formation of boronate esters with diols, a property exploited in the design of sensors for biologically important molecules like sugars. nih.gov
In medicinal chemistry and drug design, the CF3 group is prized for its ability to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Incorporating a trifluoromethyl group can block sites of metabolism, increase membrane permeability, and enhance interactions with protein active sites through favorable electrostatic interactions. mdpi.comresearchgate.net Consequently, fluorinated phenylboronic acids, including those with CF3 substituents, are highly valuable intermediates for synthesizing new therapeutic agents and agrochemicals. nih.govmdpi.com
Research Landscape of 3-Methyl-2-(trifluoromethyl)phenylboronic Acid and Related Analogues
This compound (CAS No. 1383576-04-2) is a specific example of a fluorinated arylboronic acid that combines the electronic effects of a trifluoromethyl group with the steric and electronic influence of an adjacent methyl group. sigmaaldrich.com While detailed, specific research publications focusing exclusively on this particular isomer are limited, its chemical properties and synthetic potential can be understood by examining the well-documented reactivity of its close analogues.
The research landscape for trifluoromethyl-substituted phenylboronic acids is rich, with various isomers being used extensively in organic synthesis. For instance, the closely related compound 3-(Trifluoromethyl)phenylboronic acid is a commercially available reactant used in a variety of advanced chemical transformations. sigmaaldrich.com
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction to form C-C bonds, primarily for biaryl synthesis. | sigmaaldrich.com |
| Petasis Reaction | A multicomponent reaction to form substituted amines from an amine, an aldehyde, and a vinyl- or aryl-boronic acid. | sigmaaldrich.com |
| Rhodium-Catalyzed Addition | Used in asymmetric synthesis to add aryl groups to aldehydes and ketones. | sigmaaldrich.com |
| Aerobic Oxidative Cross-Coupling | Forms C-C bonds under aerobic conditions, often considered a "greener" alternative. | sigmaaldrich.com |
| Copper-Mediated Fluorination | The boronic acid group can be replaced with a fluorine atom, including radioisotopes like 18F for PET imaging applications. | acs.org |
The position of the trifluoromethyl group on the phenyl ring significantly influences the compound's acidity (pKa), a key parameter governing its reactivity. Studies on various isomers of trifluoromethylphenylboronic acid have provided valuable insight into these structure-property relationships.
| Compound | pKa Value | Effect of CF3 Group |
|---|---|---|
| Phenylboronic acid | 8.76 | Baseline |
| 2-(Trifluoromethyl)phenylboronic acid | 8.99 | Acidity reduced (likely due to steric hindrance) |
| 3-(Trifluoromethyl)phenylboronic acid | 7.86 | Acidity significantly increased (inductive effect) |
| 4-(Trifluoromethyl)phenylboronic acid | 8.33 | Acidity increased |
Based on this data, it can be inferred that this compound would have its acidity influenced by the competing effects of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group, as well as the steric hindrance from the ortho-CF3 group. The presence of these substituents makes it a valuable and unique building block for creating highly functionalized and sterically complex molecules, which are of interest in medicinal chemistry and materials science. mdpi.com The synthesis and characterization of related structures, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, further underscore the continued research interest in developing novel, functionalized arylboronic acids. tandfonline.com
Properties
IUPAC Name |
[3-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(9(13)14)7(5)8(10,11)12/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILUDOBLZPUYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383576-04-2 | |
| Record name | [3-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry for 3 Methyl 2 Trifluoromethyl Phenylboronic Acid
Direct Borylation Routes to Arylboronic Acids
Direct C-H borylation is a powerful strategy that functionalizes an aromatic ring without the need for pre-installed leaving groups like halides. This method often relies on transition-metal catalysis to activate otherwise inert carbon-hydrogen bonds.
Methods Involving Boron Reagents
The most common methods for direct borylation involve iridium-catalyzed reactions. In a typical procedure, the substrate, 1-methyl-2-(trifluoromethyl)benzene, is reacted with a diboron (B99234) reagent, most frequently bis(pinacolato)diboron (B136004) (B2pin2). The reaction is catalyzed by an iridium complex, such as [Ir(COD)OMe]2, in the presence of a specialized ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). The initial product is the corresponding boronate ester, which is subsequently hydrolyzed to yield the final boronic acid.
Table 1: Key Reagents in Direct C-H Borylation
| Role | Example Compound |
|---|---|
| Substrate | 1-Methyl-2-(trifluoromethyl)benzene |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst Precursor | [Ir(COD)OMe]2 |
Stereochemical Considerations in Borylation Strategies
A significant challenge in the direct borylation of substituted arenes like 1-methyl-2-(trifluoromethyl)benzene is controlling the regioselectivity. The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This conflicting influence, combined with steric hindrance from the bulky trifluoromethyl group, can lead to a mixture of isomeric products, complicating the isolation of the desired 3-methyl-2-(trifluoromethyl)phenylboronic acid. The steric bulk of the catalyst system can also influence the position of borylation, often favoring the least hindered C-H bond.
Synthesis via Organometallic Intermediates
A more traditional and often more regioselective method for preparing arylboronic acids involves the use of organometallic intermediates, such as Grignard or organolithium reagents. This approach requires a halogenated precursor.
Grignard Reaction-Based Approaches with Boric Acid Esters
This pathway begins with the preparation of a Grignard reagent from a suitable aryl halide, such as 1-bromo-3-methyl-2-(trifluoromethyl)benzene. The aryl halide is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding arylmagnesium bromide. This highly reactive organometallic intermediate is then treated with a boric acid ester, typically trimethyl borate (B1201080) or triisopropyl borate, at low temperatures. The reaction proceeds through the formation of a boronate complex, which is subsequently hydrolyzed with an aqueous acid to afford this compound.
Table 2: Typical Reaction Sequence for Grignard-Based Synthesis
| Step | Reactants | Product |
|---|---|---|
| 1. Grignard Formation | 1-Bromo-3-methyl-2-(trifluoromethyl)benzene, Magnesium (Mg) | 3-Methyl-2-(trifluoromethyl)phenylmagnesium bromide |
| 2. Borylation | Grignard Reagent, Triisopropyl borate | Intermediate boronate complex |
Control of Reaction Selectivity and Temperature Sensitivity in Organometallic Routes
The regioselectivity of this method is precisely controlled by the position of the halogen on the starting material. To synthesize the target molecule, the precursor must have the bromine atom at the desired position for borylation.
A critical consideration is the thermal stability of the Grignard reagent. Aryl Grignard reagents bearing trifluoromethyl groups are known to be potentially unstable and can undergo violent decomposition, especially upon loss of solvent or at elevated temperatures. Therefore, the formation and subsequent reaction of the Grignard reagent must be conducted at low temperatures, often -78°C, to prevent runaway exothermic side reactions and ensure a safe and controlled process. Careful temperature management is paramount to achieving a high yield and avoiding hazardous conditions.
Derivatization Strategies for this compound
This compound is primarily valued as an intermediate for creating more complex molecules, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent derivatization reaction for this compound. In this reaction, the boronic acid is coupled with an organic halide (R-X, where R is an aryl, vinyl, or alkyl group and X is Br, I, Cl, or OTf) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, attaching the 3-methyl-2-(trifluoromethyl)phenyl moiety to the R-group of the coupling partner. This strategy is a cornerstone of modern organic synthesis for constructing complex biaryl structures and other valuable compounds.
Table 3: Example of a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Boronic Acid | Nucleophilic Partner | This compound |
| Coupling Partner | Electrophilic Partner | Aryl Bromide (e.g., Bromobenzene) |
| Catalyst | Facilitates C-C bond formation | Pd(PPh3)4 |
| Base | Activates the boronic acid | Sodium Carbonate (Na2CO3) |
Formation of Boronic Esters (e.g., Pinacol (B44631) Esters)
Boronic esters, particularly pinacol esters, are widely used synthetic intermediates. They are generally more stable, less prone to dehydration to form boroxines, and more compatible with various reaction conditions and purification techniques like silica (B1680970) gel chromatography compared to their corresponding boronic acids. mdpi.comsigmaaldrich.com The synthesis of the pinacol ester of this compound typically proceeds through the borylation of an organometallic intermediate.
The process commences with the formation of an organolithium or Grignard reagent from 2-bromo-1-methyl-3-(trifluoromethyl)benzene. In the organolithium route, the aryl bromide is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). nih.gov This organolithium species is then quenched with a boron-containing electrophile, most commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin), to yield the desired pinacol boronate ester. organic-chemistry.org
Alternatively, a Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal. organic-chemistry.org This organomagnesium compound is subsequently reacted with the boronic ester to form the product. mdpi.com Following the borylation reaction, an aqueous workup is performed to yield the crude product, which can then be purified.
Table 1: Representative Reaction Protocol for Pinacol Ester Formation
| Step | Reagent/Component | Purpose | Typical Conditions |
| 1 | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | Starting Material | - |
| 2 | Tetrahydrofuran (THF), Anhydrous | Solvent | - |
| 3 | n-Butyllithium (n-BuLi) | Formation of Organolithium Reagent | -78 °C, Inert Atmosphere (N₂ or Ar) |
| 4 | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boron Source | Addition at -78 °C, followed by slow warming to room temperature |
| 5 | Saturated NH₄Cl (aq.) or Water | Reaction Quench | - |
Generation of Cyclic Azaester Derivatives
Cyclic azaester derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, serve as exceptionally stable and versatile forms of boronic acids. sigmaaldrich.com These derivatives are solid, highly crystalline, and compatible with a wide range of reaction conditions that are typically detrimental to free boronic acids, including aqueous bases and standard silica gel chromatography. sigmaaldrich.comnih.gov The generation of a MIDA boronate of this compound acts as a robust protection and purification strategy.
The synthesis begins with the preparation of the crude this compound, usually via the hydrolysis of a boronic ester intermediate formed from the reaction of the corresponding organometallic species with a trialkyl borate like trimethyl borate. nih.gov The crude boronic acid is then reacted directly with N-methyliminodiacetic acid (MIDA).
The esterification is a dehydration reaction. Traditional methods employ Dean-Stark conditions at high temperatures to remove water azeotropically. researchgate.net However, milder methods have been developed that utilize a pre-dehydrated form of the ligand, MIDA anhydride (B1165640). nih.govchemrxiv.org Reacting the crude boronic acid with MIDA anhydride in a suitable solvent like dioxane provides the stable MIDA boronate under significantly gentler conditions, expanding the compatibility with sensitive functional groups. nih.govchemrxiv.org The high crystallinity of MIDA boronates often allows for simple isolation and purification by precipitation. nih.gov
Table 2: Synthesis of MIDA Boronate from Boronic Acid
| Reagent/Component | Role | Typical Conditions |
| Crude this compound | Boron Source | - |
| N-methyliminodiacetic acid (MIDA) or MIDA anhydride | Ligand Source | - |
| Dioxane or Dimethyl Sulfoxide (DMSO) | Solvent | Heating (e.g., 70-110 °C) |
| - | Method | Dehydrative condensation (e.g., Dean-Stark trap or reaction with MIDA anhydride) |
Purification and Isolation Methodologies in Synthesis
The purification of arylboronic acids and their ester derivatives is a critical step in their synthesis, as common impurities include starting materials and boroxine (B1236090) anhydrides (in the case of free boronic acids). The choice of method depends on the stability and physical properties of the target compound.
Acid-Base Extraction: This technique is particularly effective for purifying free boronic acids. google.com Due to their acidic nature, boronic acids can be converted into water-soluble boronate salts by treatment with an aqueous base (e.g., NaOH). The resulting aqueous solution can be washed with an organic solvent (e.g., diethyl ether) to remove non-acidic organic impurities. google.com Subsequently, the aqueous layer is acidified (e.g., with HCl), causing the purified boronic acid to precipitate or be extracted back into an organic solvent like ethyl acetate (B1210297). google.comchemicalbook.com
Recrystallization: For solid boronic acids and their crystalline esters (like MIDA boronates), recrystallization is a powerful final purification step. researchgate.net The choice of solvent is crucial; common systems for arylboronic acids include mixtures of ethyl acetate and hexanes, or recrystallization from hot ethanol (B145695) or water. researchgate.netreddit.com The bulky and fluorinated nature of this compound suggests that recrystallization from a non-polar/polar solvent mixture would likely be effective.
Chromatography: While boronic acids can be challenging to purify via standard silica gel chromatography due to potential dehydration and streaking, their ester derivatives are much more amenable to this technique. researchgate.netreddit.com
Pinacol Esters: These are more stable on silica than free boronic acids but can still undergo partial hydrolysis. A specialized technique involves using silica gel that has been pre-treated with boric acid, which suppresses the over-adsorption and degradation of the pinacol ester during chromatography. researchgate.net
MIDA Esters: A key advantage of MIDA boronates is their excellent compatibility with standard silica gel chromatography, allowing for high-resolution purification without degradation. sigmaaldrich.com
Derivatization: In some cases, purification can be achieved by forming a stable, crystalline derivative. For instance, reacting a crude boronic acid with diethanolamine (B148213) can form a crystalline adduct that precipitates from solution, which can then be isolated and hydrolyzed back to the pure boronic acid. reddit.com The formation of MIDA boronates can also be considered a purification-by-derivatization strategy due to their high crystallinity. nih.gov
Table 3: Summary of Purification Methodologies
| Method | Applicable To | Principle | Notes |
| Acid-Base Extraction | Free Boronic Acids | Exploits the acidic nature of the B(OH)₂ group to move the compound between aqueous and organic phases. google.com | Highly effective for removing non-acidic impurities. |
| Recrystallization | Crystalline solids (Boronic Acids, MIDA Esters) | Differential solubility of the compound and impurities in a solvent system at different temperatures. researchgate.net | Excellent for achieving high purity. |
| Silica Gel Chromatography | Boronic Esters (Pinacol, MIDA) | Differential partitioning of components between a stationary phase (silica) and a mobile phase. | Can be problematic for free boronic acids. researchgate.netreddit.com Boric acid-treated silica is recommended for pinacol esters. researchgate.net |
| Derivatization | Free Boronic Acids | Conversion to a stable, easily purified derivative (e.g., diethanolamine or MIDA adduct), followed by release. nih.govreddit.com | Can serve as both a protection and purification step. |
Reactivity, Reaction Pathways, and Mechanistic Elucidation of 3 Methyl 2 Trifluoromethyl Phenylboronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
3-Methyl-2-(trifluoromethyl)phenylboronic acid is a versatile coupling partner in a range of transition metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly notable in the synthesis of complex biaryl compounds and other substituted aromatic systems.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide.
This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a variety of aryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). The general reaction scheme involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
The presence of the ortho-methyl group can introduce steric hindrance, potentially affecting the rate of transmetalation. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group can enhance the electrophilicity of the boron atom, facilitating this step. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivities. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂, often in combination with phosphine ligands like SPhos or XPhos, which are effective for coupling sterically hindered substrates. A variety of bases, such as potassium carbonate, cesium carbonate, and potassium phosphate, are employed to facilitate the transmetalation step.
A representative example of the Suzuki-Miyaura coupling involving a structurally similar boronic acid, 3-(trifluoromethyl)phenylboronic acid, with 2,3,4,5-tetrabromofuran demonstrates the feasibility of such transformations. In this case, the reaction, catalyzed by Pd(PPh₃)₄ with aqueous potassium carbonate as the base in dioxane, resulted in the formation of the corresponding tetrasubstituted furan in good yield. rsc.org
| Entry | Aryl Halide/Pseudohalide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 78 |
| 4 | Phenyl triflate | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 88 |
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound and Various Aryl Halides/Pseudohalides. (Note: This table is illustrative and based on typical conditions for similar couplings.)
The Suzuki-Miyaura coupling of this compound provides access to a wide array of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction generally tolerates a broad range of functional groups on the coupling partner, including esters, ketones, ethers, and nitriles.
However, certain limitations exist. Highly sterically hindered aryl halides, particularly those with bulky ortho substituents, may lead to lower yields due to impeded oxidative addition or reductive elimination steps. Furthermore, aryl halides with strongly coordinating functional groups can sometimes interfere with the catalytic cycle. In some instances, competitive protodeboronation of the boronic acid can occur, especially under harsh basic conditions or with prolonged reaction times, leading to the formation of 1-methyl-2-(trifluoromethyl)benzene as a byproduct. Careful optimization of reaction parameters, including the choice of a less nucleophilic base or a shorter reaction time, can often mitigate this side reaction. The inherent steric bulk of this compound itself can be a limiting factor when coupled with equally hindered partners.
Aerobic Oxidative Cross-Coupling Reactions
Aerobic oxidative cross-coupling reactions offer an alternative to traditional cross-coupling methods by utilizing molecular oxygen as a green and readily available oxidant. These reactions can proceed through various mechanisms, often involving high-valent metal intermediates.
While specific examples detailing the aerobic oxidative cross-coupling of this compound are not extensively documented, related transformations with other arylboronic acids suggest its potential utility. For instance, copper-mediated aerobic oxidative trifluoromethylation of arylboronic acids has been reported. nih.gov This type of reaction involves the formation of a Cu(III)-CF₃ intermediate which then couples with the arylboronic acid. Given the stability of the C-B bond in this compound, it is plausible that it could participate in similar copper- or palladium-catalyzed aerobic oxidative couplings with various nucleophiles or C-H bonds of other substrates. The reaction conditions typically involve a copper or palladium salt as the catalyst, often with a ligand such as 1,10-phenanthroline, in a suitable solvent under an atmosphere of air or oxygen.
| Entry | Coupling Partner | Catalyst | Ligand | Oxidant | Solvent | Product |
| 1 | Benzene | Pd(OAc)₂ | - | O₂ (air) | TFA | 3-Methyl-2-(trifluoromethyl)biphenyl |
| 2 | Indole | Cu(OAc)₂ | 1,10-Phenanthroline | O₂ (air) | DMF | N-(3-Methyl-2-(trifluoromethyl)phenyl)indole |
| 3 | Phenylacetylene | CuI | 1,10-Phenanthroline | O₂ (air) | DMF | (3-Methyl-2-(trifluoromethyl)phenyl)phenylethyne |
Table 2: Plausible Aerobic Oxidative Cross-Coupling Reactions Involving this compound. (Note: This table is illustrative and based on general methodologies for aerobic oxidative couplings.)
Copper-Catalyzed Chan-Lam Type Couplings
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling arylboronic acids with amines, amides, phenols, and other N- or O-nucleophiles. This reaction is typically catalyzed by copper salts, such as Cu(OAc)₂, and can often be performed under mild, aerobic conditions.
This compound is a suitable substrate for Chan-Lam couplings. The reaction proceeds via a proposed mechanism involving the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the N- or O-nucleophile. Reductive elimination from a transient Cu(III) species then affords the desired arylated product. The presence of a base, such as pyridine or triethylamine, is often required to facilitate the reaction.
This methodology has been successfully applied in the N-arylation of various heterocyclic compounds. For example, the copper-catalyzed N-arylation of 3-formylquinolin-2(1H)-ones with a range of phenylboronic acids has been demonstrated to proceed in good yields. mdpi.comresearchgate.net This suggests that this compound would be a competent coupling partner for the synthesis of N-aryl derivatives of heterocycles and other amines.
| Entry | Nucleophile | Catalyst | Base | Solvent | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 75 |
| 2 | Phenol | Cu(OAc)₂ | Triethylamine | CH₂Cl₂ | 68 |
| 3 | Imidazole | CuI | K₂CO₃ | DMF | 82 |
| 4 | Benzamide | Cu(OTf)₂ | DMAP | Toluene | 65 |
Table 3: Representative Chan-Lam Couplings with this compound. (Note: This table is illustrative and based on established Chan-Lam coupling protocols.)
Stereoselective Cross-Coupling Reactions
The steric and electronic properties of this compound make it an interesting substrate for stereoselective cross-coupling reactions. In particular, the ortho-disubstituted nature of the phenyl ring can lead to the formation of atropisomers when coupled with similarly hindered aryl partners. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, and their synthesis is of significant interest in medicinal chemistry and materials science.
The asymmetric Suzuki-Miyaura coupling is a powerful tool for the synthesis of axially chiral biaryls. nih.gov By employing a chiral palladium catalyst, often in conjunction with a chiral phosphine ligand, it is possible to achieve high enantioselectivity in the coupling of ortho-substituted arylboronic acids with aryl halides. The steric bulk of the methyl and trifluoromethyl groups in this compound can play a crucial role in directing the stereochemical outcome of such reactions. The choice of chiral ligand is critical in controlling the enantiomeric excess of the product.
While specific examples of stereoselective couplings with this compound are not widely reported, studies on similar ortho-substituted systems demonstrate the principle. For instance, the asymmetric Suzuki-Miyaura coupling of 2-formylarylboronic acids with naphthyl bromides has been shown to produce multifunctionalized axially chiral biaryls with high enantiomeric excess. nih.gov This suggests that this compound could be a valuable precursor for the stereoselective synthesis of novel chiral biaryl compounds.
Named Reactions Involving this compound
Microwave-Assisted Petasis Reactions
The Petasis reaction, a three-component condensation of a boronic acid, an amine, and a carbonyl compound, is a versatile method for synthesizing substituted amines. Microwave irradiation has been shown to accelerate this reaction, often leading to higher yields and shorter reaction times. ambeed.com
For a boronic acid like this compound, its participation in a microwave-assisted Petasis reaction would be influenced by both steric and electronic factors. The bulky ortho-substituents could sterically hinder the approach of the reactants, potentially slowing the reaction rate. However, the strong electron-withdrawing trifluoromethyl group increases the Lewis acidity of the boron atom, which could enhance its reactivity. In microwave-assisted syntheses, where reactions are often conducted under solvent-free conditions, the increased reactivity due to the electronic effect might overcome the steric hindrance. ambeed.com The general versatility of the Petasis reaction has been demonstrated with a range of boronic acids, including those with electron-withdrawing groups. ambeed.com
Table 1: General Conditions for Microwave-Assisted Petasis Reaction
| Parameter | Condition |
| Reactants | Boronic Acid, Amine, Carbonyl Compound |
| Solvent | Often solvent-free or high-boiling point solvents |
| Temperature | Typically elevated, achievable with microwave irradiation |
| Reaction Time | Generally shorter than conventional heating methods |
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed 1,2-addition of arylboronic acids to carbonyl compounds is a powerful tool for the formation of carbon-carbon bonds. The enantioselectivity of these reactions can often be controlled by the use of chiral ligands. The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle.
While no specific studies on the use of this compound in rhodium-catalyzed additions were identified, research on analogous compounds such as 2-fluoro-5-(trifluoromethyl)phenylboronic acid has demonstrated their utility in selective rhodium-catalyzed conjugate addition reactions. chemicalbook.com This suggests that this compound could also serve as a competent coupling partner in such transformations. The electron-deficient nature of the aromatic ring, due to the trifluoromethyl group, would likely facilitate the transmetalation step to the rhodium center.
Catalytic Activity in Organic Transformations
Boron-Catalyzed Amidation Reactions
Arylboronic acids with electron-withdrawing substituents have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. This method provides a green alternative to traditional amide bond formation, which often requires stoichiometric activating agents.
Studies on 2,4-bis(trifluoromethyl)phenylboronic acid, a close structural and electronic analog of this compound, have shown it to be a highly effective catalyst for dehydrative amidation. rsc.org The presence of an ortho-trifluoromethyl group is believed to play a key role in preventing the coordination of the amine to the boron atom of the active intermediate, thereby accelerating the amidation process. rsc.org
Table 2: Catalytic Performance of an Analogous Boronic Acid in Amidation
| Catalyst | Substrates | Yield |
| 2,4-bis(trifluoromethyl)phenylboronic acid | Carboxylic Acids & Amines | High |
Data extrapolated from studies on analogous compounds.
The mechanism of boron-catalyzed amidation is thought to proceed through the formation of a mixed anhydride (B1165640) intermediate. The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid, which then reacts with the amine to generate the amide and regenerate the boronic acid catalyst. Theoretical calculations have suggested that the formation of the acyloxyboronic acid intermediate is a key step. The removal of water is often necessary to drive the equilibrium towards product formation. Mechanistic studies on 2,4-bis(trifluoromethyl)phenylboronic acid suggest that a 2:2 mixed anhydride is the sole active species in the catalytic cycle. rsc.org
Co-Catalysis Systems (e.g., Boronic Acid/Brønsted Acid)
Arylboronic acids, including substituted variants like this compound, can function as effective co-catalysts in conjunction with Brønsted acids. This synergistic catalysis often revolves around the Lewis acidic nature of the boron center, which is enhanced by the presence of the electron-withdrawing trifluoromethyl group. The boronic acid activates a substrate towards nucleophilic attack, while the Brønsted acid assists in protonolysis steps or activates the nucleophile.
In dehydrative condensation reactions, such as amidation, the boronic acid reversibly interacts with a carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid. A Brønsted acid co-catalyst can facilitate the subsequent nucleophilic attack by an amine and assist in the departure of the boronic acid catalyst. The ortho-substituent on a phenylboronic acid can play a crucial role in preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the amidation.
The catalytic efficacy of such systems is influenced by the electronic properties of the substituents on the phenyl ring. The trifluoromethyl group at the ortho position in this compound significantly increases the Lewis acidity of the boron atom, which can enhance its catalytic activity in certain reactions.
Table 1: Representative Arylboronic Acids in Co-Catalytic Systems
| Arylboronic Acid Catalyst | Co-Catalyst | Reaction Type | Role of Boronic Acid |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)phenylboronic acid | - | Dehydrative C-alkylation | Lewis acid activation of alcohols |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | - | Dehydrative amidation | Activation of carboxylic acid |
| Ferroceniumboronic acid salt | Hexafluoroisopropanol | Friedel-Crafts reaction | Activation of benzylic alcohols |
This table presents examples of related boronic acids used in catalysis to illustrate the principles of co-catalysis, as specific data for this compound is not readily available.
Catalysis in Enolate Formation and Aldol Reactions
Boronic acids can catalyze the formation of enolates and subsequent aldol reactions through various mechanisms. Under basic conditions, boronic acids can facilitate the enolization of carbonyl compounds. The boronic acid can act as a Lewis acid to coordinate with the carbonyl oxygen, increasing the acidity of the α-protons and promoting enolate formation upon deprotonation by a base.
In the context of aldol reactions, aminoboronic acids have demonstrated potential as catalysts through a dual-activation mechanism. This involves Lewis acid activation of the electrophile by the boron center and base activation or enamine formation from the amine functionality. While this compound is not an aminoboronic acid, its pronounced Lewis acidity due to the trifluoromethyl group could be harnessed in catalytic systems where it activates the carbonyl electrophile towards attack by a pre-formed enolate or an enamine.
The development of asymmetric aldol reactions using trifluoromethyl ketones has been a significant area of research. nih.govnih.gov In these reactions, a chiral catalyst is typically employed to control the stereochemistry. While direct catalysis by this compound in enantioselective aldol reactions has not been extensively documented, its role as a Lewis acidic activator for trifluoromethyl ketones is a plausible application. nih.govnih.gov
Intramolecular Reactivity and Cyclization Pathways
Formation and Equilibrium with Boroxines
Arylboronic acids are known to exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. mdpi.comnih.gov This dehydration reaction is reversible and the position of the equilibrium is influenced by factors such as temperature, concentration, and the presence of water. nih.govresearchgate.net The formation of boroxines is an entropically driven process, often favored at higher temperatures and in non-polar solvents where the removal of water can drive the equilibrium towards the boroxine (B1236090). researchgate.net
For substituted phenylboronic acids, the electronic and steric nature of the substituents can affect the stability of the boroxine. A study on 3-(trifluoromethyl)phenylboronic acid, a compound structurally similar to the title compound, revealed that it readily dehydrates to form a significant amount of the corresponding boroxine, both in the solid state and in solution. researchgate.netresearchgate.net The equilibrium between the boronic acid and the boroxine can be monitored using techniques such as NMR spectroscopy. researchgate.net Given these findings, it is highly probable that this compound also participates in a similar equilibrium with its boroxine.
Table 2: Boronic Acid-Boroxine Equilibrium Data for a Related Compound
| Compound | Solvent | Equilibrium Position | Analytical Method |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylboronic acid | THF | Equilibrium shifted to boronic acid | NMR |
| 3-(Trifluoromethyl)phenylboronic acid | CDCl₃ | Acid and boroxine in comparable concentrations | NMR |
This table is based on data for 3-(trifluoromethyl)phenylboronic acid and is intended to be illustrative of the equilibrium behavior of trifluoromethyl-substituted phenylboronic acids. researchgate.net
Stability and Side Reaction Pathways
Resistance to Protodeboronation Reactions
Protodeboronation is a common side reaction for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The propensity for this reaction is highly dependent on the reaction conditions (such as pH) and the electronic nature of the substituents on the aryl ring. wikipedia.org
Generally, electron-donating groups on the aromatic ring tend to increase the rate of protodeboronation, while electron-withdrawing groups decrease it. rsc.org The mechanism can proceed through different pathways, including acid-promoted and base-catalyzed routes. wikipedia.org For arylboronic acids with electron-withdrawing substituents, an alternative dissociative mechanism involving the formation of a transient aryl anion can occur, and these substrates are often stabilized under acidic conditions. wikipedia.org
The presence of the strongly electron-withdrawing trifluoromethyl group in this compound is expected to increase its stability towards protodeboronation compared to unsubstituted phenylboronic acid or phenylboronic acids with only electron-donating groups. The increased Lewis acidity of the boron center due to the trifluoromethyl group can also influence the rate and mechanism of protodeboronation. While the methyl group is electron-donating, the powerful inductive effect of the adjacent trifluoromethyl group likely dominates the electronic character of the molecule, imparting a greater resistance to protodeboronation.
Table 3: Relative Stability of Arylboronic Acids to Protodeboronation
| Arylboronic Acid | Substituent Effect | Expected Stability to Protodeboronation |
|---|---|---|
| Phenylboronic acid | Neutral | Baseline |
| 4-Methylphenylboronic acid | Electron-donating | Lower |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | Higher |
| This compound | Mixed (dominated by EWG) | Higher |
This table provides a qualitative comparison of the expected stability based on general principles of substituent effects on protodeboronation. wikipedia.orgrsc.org
Observed Deboronation and Isomerization Side Reactions in Specific Coupling Conditions
In the application of this compound in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the efficiency and yield of the desired product can be significantly impacted by competing side reactions. The most prominent of these undesired pathways is protodeboronation, a process that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org Isomerization, while less commonly reported for the boronic acid itself under typical coupling conditions, can be a factor in the stability and reactivity of organometallic intermediates.
The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the aromatic ring. wikipedia.org For this compound, the presence of both an ortho-methyl group and an ortho-trifluoromethyl group creates a sterically hindered environment around the boronic acid moiety. This steric hindrance can impede the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. When the desired productive coupling is slowed, competing decomposition pathways such as protodeboronation can become more prevalent. beilstein-journals.org
Protodeboronation Pathway
Protodeboronation is a well-documented side reaction for arylboronic acids, especially under the basic, aqueous conditions often employed in Suzuki-Miyaura couplings. researchgate.netnih.gov The mechanism is generally understood to proceed through the formation of a tetrahedral boronate species upon reaction with a base (e.g., hydroxide). This boronate is more susceptible to protonolysis by a proton source in the reaction mixture, such as water, leading to the formation of the corresponding arene—in this case, 1-methyl-2-(trifluoromethyl)benzene—and boric acid.
The reaction can be summarized as follows: ArB(OH)₂ + OH⁻ ⇌ [ArB(OH)₃]⁻ [ArB(OH)₃]⁻ + H₂O → Ar-H + B(OH)₃ + OH⁻
Several factors related to the structure of this compound can exacerbate this tendency:
Electronic Effects : Arylboronic acids with electron-deficient rings are often prone to protodeboronation. nih.gov The powerful electron-withdrawing nature of the trifluoromethyl group (-CF₃) decreases the electron density at the carbon atom of the C-B bond, potentially making it more susceptible to cleavage.
Steric Hindrance : The ortho-methyl and ortho-trifluoromethyl groups create significant steric bulk. This bulk can sterically inhibit the formation of the tetrahedral boronate ion, which has been observed to decrease the Lewis acidity of similarly substituted compounds like ortho-trifluoromethylphenylboronic acid. nih.gov While this might slow the initial activation by base, it more significantly retards the subsequent transmetalation step with the palladium complex, providing a larger kinetic window for the deboronation side reaction to occur. beilstein-journals.org
pH and Base Strength : The rate of protodeboronation is highly pH-dependent. nih.gov Conditions where the pH is close to the pKa of the boronic acid can lead to accelerated deboronation due to self-catalysis mechanisms. nih.gov The choice of base can therefore critically influence the outcome of the coupling reaction.
The impact of reaction conditions on this side reaction is illustrated in the following hypothetical data, based on established trends for sterically hindered and electron-deficient arylboronic acids.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Deboronated Byproduct Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (aq) | 100 | 12 | 55 | 35 |
| 2 | Cs₂CO₃ | 100 | 12 | 68 | 22 |
| 3 | K₃PO₄ | 80 | 18 | 75 | 15 |
| 4 | K₂CO₃ (aq) | 120 | 6 | 40 | 50 |
This table is illustrative, demonstrating common trends where stronger bases at higher temperatures can increase the rate of deboronation, while milder conditions may favor the desired coupling pathway.
Isomerization Pathways
Isomerization of the this compound starting material itself is not a commonly observed side reaction under typical Suzuki-Miyaura conditions. The C-B bond to the phenyl ring is generally stable against migration around the ring. However, isomerization is a key mechanistic step within the catalytic cycle involving the palladium intermediates. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a cis-organopalladium(II) complex is formed, which typically rapidly isomerizes to the more stable trans-complex. The subsequent reductive elimination step to form the final product often proceeds from a cis-complex, requiring a trans-to-cis isomerization.
In the context of sterically demanding substrates like this compound, the formation of atropisomers in the final biaryl product is a more relevant isomeric consideration. beilstein-journals.orgnih.gov The restricted rotation around the newly formed aryl-aryl single bond, due to the steric clash of the ortho substituents, can lead to separable, axially chiral isomers. The study of these atropisomers is a distinct area and is not a side reaction of the boronic acid itself, but rather a stereochemical outcome of the coupling product.
Mechanistic Elucidation
k_trans (Transmetalation) : This step is sterically sensitive. The bulky ortho groups on this compound are expected to decrease the rate of transmetalation compared to less substituted analogs.
k_debor (Deboronation) : This rate is influenced by the stability of the boronate anion and the availability of a proton source. The electron-withdrawing -CF₃ group can increase this rate. nih.gov
To minimize deboronation and favor the desired cross-coupling, strategies often involve using anhydrous conditions, employing specific boronic esters (e.g., MIDA boronates or pinacol (B44631) esters) for slow release of the boronic acid, or selecting base and solvent systems that disfavor the protonolysis pathway. acs.org
The following table provides a conceptual comparison of relative reaction rates for different arylboronic acids, illustrating the anticipated challenges with the title compound.
| Arylboronic Acid | Relative k_trans (Coupling) | Relative k_debor (Deboronation) | Expected Coupling Efficiency |
|---|---|---|---|
| Phenylboronic acid | 1.00 | 1.00 | High |
| 2-Methylphenylboronic acid | 0.75 | 1.20 | Moderate |
| 2-(Trifluoromethyl)phenylboronic acid | 0.60 | 2.50 | Moderate to Low |
| This compound | 0.45 | 2.80 | Low |
This table is a conceptual representation. The values are not experimental data but are intended to illustrate the expected kinetic trends based on steric and electronic effects.
Applications in Advanced Organic Synthesis
Construction of Complex Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized centers. 3-Methyl-2-(trifluoromethyl)phenylboronic acid serves as a valuable coupling partner in these reactions for the synthesis of sterically hindered and electronically modulated biaryl and heterobiaryl structures. The presence of the ortho-trifluoromethyl group can influence the dihedral angle of the resulting biaryl system, a critical parameter in the design of molecules with specific conformational preferences, such as chiral ligands or pharmacologically active compounds.
The palladium-catalyzed coupling of this compound with a variety of aryl and heteroaryl halides provides access to a diverse range of substituted biaryls. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Heteroaryl Halide | Product | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-methyl-2'-(trifluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 3'-Methyl-4-nitro-2'-(trifluoromethyl)-1,1'-biphenyl | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C | 92 |
| 3 | 2-Bromopyridine | 2-(3-Methyl-2-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 78 |
Note: The data in this table is illustrative and based on typical Suzuki-Miyaura coupling reactions. Specific yields may vary based on precise reaction conditions and substrate scope.
Activation Reagents in Carboxylic Acid and Amide Chemistry
Recent research has highlighted the utility of electron-deficient arylboronic acids as catalysts for the direct amidation and esterification of carboxylic acids. The Lewis acidic nature of the boron center is enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in this compound. This catalytic activation proceeds through the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by an amine or alcohol than the free carboxylic acid. This method offers a milder and often more atom-economical alternative to traditional coupling reagents.
While specific studies detailing the catalytic activity of this compound are emerging, the established reactivity of related compounds like 3,5-bis(trifluoromethyl)phenylboronic acid suggests its potential in this area.
Table 2: Potential Catalytic Applications
| Reaction | Carboxylic Acid | Nucleophile | Product |
| Amidation | Benzoic Acid | Aniline | N-Phenylbenzamide |
| Esterification | Acetic Acid | Benzyl Alcohol | Benzyl Acetate (B1210297) |
Note: This table represents potential applications based on the known reactivity of similar electron-deficient arylboronic acids.
Precursors for Photoaffinity Labeling Reagents
This compound is a valuable precursor for the synthesis of specialized photoaffinity labeling (PAL) reagents. Photoaffinity labeling is a powerful technique used to identify and study non-covalent interactions between ligands and their biological targets, such as proteins. researchgate.net The strategy involves a ligand mimic that incorporates a photoreactive group, which upon irradiation, forms a highly reactive intermediate that covalently binds to the interacting biomolecule.
The trifluoromethylphenyldiazirine moiety is one of the most effective photophores due to its small size, chemical stability, and high photo-activation efficiency. Phenylboronic acid derivatives containing this photophore are of significant interest as they can be readily diversified, for instance, through Suzuki-Miyaura cross-coupling reactions to be incorporated into a wide range of biologically active molecules. researchgate.net
While the direct synthesis of (trifluoromethyldiazirinyl)phenylboronic acid derivatives has been reported starting from formyl-substituted phenylboronic acids, this compound serves as a strategic starting material. The methyl group can be functionalized through established oxidation reactions to provide the necessary handle for the construction of the diazirine ring.
A plausible synthetic route involves the initial oxidation of the methyl group of this compound to a formyl group. This transformation yields 3-formyl-2-(trifluoromethyl)phenylboronic acid, which can then undergo a multi-step sequence to construct the trifluoromethyldiazirine ring. This sequence typically involves reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF3), followed by conversion to an oxime, tosylation, and finally, ring closure to the diazirine via treatment with ammonia.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Oxidizing agent (e.g., KMnO₄, SeO₂) | 3-Formyl-2-(trifluoromethyl)phenylboronic acid | Introduce a functional handle for diazirine synthesis |
| 2 | 3-Formyl-2-(trifluoromethyl)phenylboronic acid | 1. TMSCF₃, initiator (e.g., TBAF) 2. H₃O⁺ workup | 1-(3-Borono-2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol | Addition of the trifluoromethyl group |
| 3 | 1-(3-Borono-2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol | Oxidizing agent (e.g., PCC, Dess-Martin periodinane) | (3-Borono-2-(trifluoromethyl)phenyl)(trifluoromethyl)methanone | Formation of the trifluoromethyl ketone |
| 4 | (3-Borono-2-(trifluoromethyl)phenyl)(trifluoromethyl)methanone | 1. NH₂OH·HCl, pyridine 2. TsCl, base | (3-Borono-2-(trifluoromethyl)phenyl)(trifluoromethyl)methanone O-tosyloxime | Formation of the tosyl-oxime intermediate |
| 5 | (3-Borono-2-(trifluoromethyl)phenyl)(trifluoromethyl)methanone O-tosyloxime | NH₃ (liquid or in solution) | 3-(3-Borono-2-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | Formation of the final photoaffinity labeling precursor |
This resulting compound, a trifluoromethyldiazirinyl-substituted phenylboronic acid, is a versatile reagent. The boronic acid moiety allows for its direct incorporation into complex molecules targeting specific biological systems, enabling the precise mapping of ligand-protein interactions.
Synthesis of Chiral Molecules via Asymmetric Conjugated Additions
This compound is a promising nucleophile for use in asymmetric conjugate addition reactions, a cornerstone of modern synthetic chemistry for the creation of chiral molecules. This reaction, often catalyzed by transition metals like rhodium or palladium, involves the 1,4-addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, generating a new carbon-carbon bond and potentially a new stereocenter. researchgate.netnih.gov
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to prochiral enones is a particularly powerful method for synthesizing β-aryl carbonyl compounds with high enantioselectivity. acs.org In a typical reaction, a rhodium precursor is combined with a chiral ligand, often a chiral diene or bisphosphine, which coordinates to the metal center and creates a chiral environment. This chiral catalyst complex then facilitates the stereoselective transfer of the aryl group from the boronic acid to the β-position of the enone.
While specific examples employing this compound are not extensively documented, its structural features make it a suitable candidate for such transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the arylboronic acid and its transmetalation to the rhodium center. The steric bulk arising from the ortho-trifluoromethyl and meta-methyl groups can also play a role in the stereochemical outcome of the addition.
A representative application would be the reaction of this compound with a cyclic enone, such as 2-cyclohexenone. The reaction would be catalyzed by a rhodium complex derived from a precursor like [Rh(acac)(C₂H₄)₂] and a chiral diene ligand. The choice of ligand is crucial for achieving high enantiomeric excess (ee).
| Entry | Enone Substrate | Arylboronic Acid | Catalyst System (Rh precursor + Chiral Ligand) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | 2-Cyclohexenone | This compound | [Rh(acac)(C₂H₄)₂] + (S,S)-Chiral Diene 1 | Toluene/H₂O | ~90-98 | >95 |
| 2 | 2-Cyclopentenone | This compound | [Rh(OH)((S)-BINAP)]₂ | Dioxane/H₂O | ~85-95 | >98 |
| 3 | Methyl vinyl ketone | This compound | [RhCl((R)-C₃-TUNEPHOS)]₂ | THF/H₂O | ~92-99 | >97 |
| 4 | 2-Cyclohexenone | This compound | [Rh(cod)₂]BF₄ + (R)-MeO-BIPHEP | DME/H₂O | ~90-97 | >96 |
Note: The data in this table are hypothetical, representing expected outcomes based on published results for structurally similar arylboronic acids in rhodium-catalyzed asymmetric conjugate additions. researchgate.netacs.org
The resulting product, a 3-(3-methyl-2-(trifluoromethyl)phenyl)cycloalkanone, contains a newly formed stereocenter at the β-position. Such chiral building blocks are highly valuable and can be further elaborated into more complex, biologically active molecules, including pharmaceuticals and natural product analogues. The ability to employ substrates like this compound in these reactions expands the toolbox for medicinal chemists to introduce fluorinated motifs into chiral scaffolds, which can significantly enhance pharmacological properties.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of organoboron compounds. lodz.pltandfonline.comresearchgate.net
The three-dimensional structure of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is defined by the spatial arrangement of its substituents around the phenyl ring. DFT calculations are used to determine key geometric parameters and identify the most stable conformations.
The primary conformational flexibility in phenylboronic acids arises from two main rotations:
Rotation around the C-B bond: This determines the angle of the boronic acid group relative to the plane of the phenyl ring.
Rotation of the hydroxyl (-OH) groups: The two -OH groups can orient themselves in different ways, leading to distinct conformers such as syn-syn, anti-anti, and anti-syn. nih.gov
For most substituted phenylboronic acids, the anti-syn conformer is found to be the most stable ground state. nih.govnih.gov Due to steric hindrance between the ortho-trifluoromethyl group and the boronic acid moiety, a non-planar arrangement, where the B(OH)₂ group is twisted out of the phenyl ring plane, is expected to be the lowest energy conformation. nih.gov
Based on DFT calculations (B3LYP/6-311G(d,p)) of the analogous compound 3,5-Bis(trifluoromethyl)phenylboronic acid, the optimized geometric parameters for the title compound can be predicted. ijltet.org
Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds This interactive table contains predicted bond lengths and angles based on DFT calculations of similar molecules.
| Parameter | Type | Predicted Value |
|---|---|---|
| C-B | Bond Length | ~1.57 Å |
| B-O | Bond Length | ~1.37 Å |
| C-CF₃ | Bond Length | ~1.50 Å |
| C-C (aromatic) | Bond Length | ~1.39 - 1.41 Å |
| ∠ C-C-B | Bond Angle | ~122° |
| ∠ O-B-O | Bond Angle | ~114° |
Data derived from computational studies on analogous substituted phenylboronic acids. ijltet.org
Vibrational spectroscopy (FT-IR and Raman) is a key technique for identifying molecular functional groups. DFT calculations allow for the prediction of vibrational frequencies and their corresponding atomic motions, aiding in the assignment of experimental spectra. nih.govyoutube.com The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov
For this compound, key vibrational modes can be predicted based on studies of similar compounds. ijltet.org A computational study on 3,5-Bis(trifluoromethyl)phenylboronic acid identified characteristic frequencies that are expected to be present for the title compound. ijltet.org
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This interactive table shows key vibrational modes and their predicted frequencies based on DFT calculations of an analogous compound.
| Vibrational Mode | Predicted Frequency (Calculated) | Expected Experimental Range |
|---|---|---|
| O-H Stretching | ~3689 cm⁻¹ | 3200-3600 cm⁻¹ (broad due to H-bonding) |
| C-H Stretching (Aromatic) | ~3050-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C-H Stretching (Methyl) | ~2950-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| B-O Stretching | ~1350-1400 cm⁻¹ | 1310-1380 cm⁻¹ |
Frequencies are based on scaled quantum mechanical calculations from 3,5-Bis(trifluoromethyl)phenylboronic acid. ijltet.org The O-H stretching frequency often shows a significant redshift (shift to lower wavenumber) in experimental spectra compared to calculated gas-phase values due to intermolecular hydrogen bonding in the solid state. ijltet.org
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ajchem-a.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound This interactive table presents the predicted HOMO-LUMO energies and the resulting energy gap based on DFT calculations of a similar compound.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -9.71 |
| ELUMO | -5.22 |
Values are based on the reported energies (0.357 and 0.192 Hartrees for HOMO and LUMO respectively, with a gap of 0.165 Hartrees) for 3,5-Bis(trifluoromethyl)phenylboronic acid, converted to eV. ijltet.org The distribution of these orbitals typically shows the HOMO localized over the phenyl ring and the LUMO having significant contribution from the vacant p-orbital on the boron atom, facilitating intramolecular charge transfer (ICT) from the aromatic ring to the boronic acid group. ijltet.org
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures (bonds and lone pairs) and analyzes charge delocalization. uni-muenchen.defaccts.de It quantifies the stabilizing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated by second-order perturbation theory and reported as the stabilization energy, E(2). dergipark.org.tr
In this compound, significant delocalization is expected from the filled π-orbitals of the phenyl ring (donors) to the empty p-orbital of the boron atom (acceptor). This π → p delocalization is a key feature of arylboronic acids. Additionally, hyperconjugative interactions involving the C-F and C-H bonds contribute to molecular stability.
Based on the analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid, key donor-acceptor interactions can be predicted. ijltet.org
Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This interactive table details the primary charge delocalization interactions and their stabilization energies as predicted by NBO analysis of an analogous molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C-C)ring | pz (B) | High | π-conjugation, ring to boron |
| σ (C-C)ring | σ* (C-B) | Moderate | Intramolecular charge transfer |
| LP (O) | σ* (C-B) | Low-Moderate | Hyperconjugation |
LP denotes a lone pair orbital. The specific E(2) values for the title compound would require a dedicated calculation, but the types of interactions are representative. ijltet.orgresearchgate.net
Quantum Chemical Calculations at Various Levels of Theory
The accuracy of computational predictions depends on the chosen level of theory, which comprises the method (e.g., Hartree-Fock, DFT, MP2) and the basis set (e.g., 6-31G*, def2-TZVP). nih.govlibretexts.org Different levels of theory are suited for calculating different properties. acs.org
Hartree-Fock (HF): This is a fundamental ab initio method that does not fully account for electron correlation, often leading to less accurate results for energies and vibrational frequencies compared to DFT. nih.gov
Density Functional Theory (DFT): Methods like B3LYP and M06-2X are widely used for boronic acids. B3LYP is a robust functional for geometries and vibrational spectra, nih.gov while M06-2X is often preferred for calculations involving non-covalent interactions and thermochemistry. nih.gov
Basis Sets: Basis sets like Pople's (e.g., 6-31G(d,p), 6-311++G(d,p)) or Dunning's (e.g., cc-pVTZ) are common. Larger basis sets with polarization (d,p) and diffuse (++) functions generally provide more accurate results, especially for electronic properties and anions, at a higher computational cost. nih.govnih.gov
For a molecule like this compound, a typical approach would be geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level, which has been shown to yield reliable results for similar systems. nih.govnih.gov For higher accuracy in energy calculations, a more advanced functional like M06-2X or a coupled-cluster method could be employed. nih.govacs.org
Computational Studies of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation barriers. This compound is a potential substrate in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.com
DFT calculations can model the entire catalytic cycle of such a reaction, including: acs.org
Oxidative Addition: The initial step where an aryl halide adds to the metal catalyst (e.g., Palladium(0)).
Transmetalation: The key step where the organic group from the boronic acid (or its boronate form) is transferred to the metal center. This is often the rate-determining step, and its mechanism is highly debated. DFT studies help clarify the role of the base in activating the boronic acid to form a more reactive boronate species. acs.orgresearchgate.net
Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.
In Silico Modeling of Molecular Interactions
Computational modeling is a powerful tool to predict and analyze the interactions of small molecules with biological macromolecules. For phenylboronic acids, these studies are crucial for understanding their mechanisms of action as enzyme inhibitors or sensors.
Although no specific molecular docking or dynamics studies featuring this compound have been published, research on analogous compounds offers valuable insights. For instance, docking studies on related trifluoromethyl-substituted phenylboronic acids have been conducted to explore their binding to enzyme active sites. researchgate.netmdpi.com These studies often reveal key interactions, such as the formation of covalent bonds between the boronic acid moiety and serine residues in the active sites of enzymes like β-lactamases. tcichemicals.com The trifluoromethyl group, known for its strong electron-withdrawing nature, and the methyl group can influence the molecule's orientation and binding affinity within a protein's binding pocket through steric and electronic effects.
It is hypothesized that the boronic acid group of this compound would be the primary anchor, forming dative bonds with nucleophilic residues. The phenyl ring and its substituents would then engage in secondary interactions, such as hydrophobic or van der Waals forces, which are critical for binding specificity and stability. The precise nature of these interactions, however, awaits dedicated computational analysis.
The conformation of arylboronic acids is a key determinant of their physical and chemical properties. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the most stable conformations in different environments. lodz.plnih.govnih.gov
For phenylboronic acids, the orientation of the B(OH)₂ group relative to the phenyl ring is of particular interest. In the solid state, many arylboronic acids form hydrogen-bonded dimers. mdpi.comnih.gov The substituents on the phenyl ring can significantly influence the crystal packing and the geometry of these dimers. The presence of an ortho-trifluoromethyl group, as in the target molecule, is expected to induce a twist in the dihedral angle between the boronic acid group and the phenyl ring to alleviate steric strain. nih.gov
Computational studies on substituted phenylboronic acids have explored their conformational landscapes, identifying low-energy conformers. nih.govresearchgate.net These analyses are crucial for understanding their behavior in solution and their ability to adopt specific geometries required for binding to biological targets. For this compound, a comprehensive conformational analysis would need to consider the rotational barriers of the boronic acid group and the interplay of steric and electronic effects from both the methyl and trifluoromethyl substituents. Such studies would clarify its preferred three-dimensional structure and how it might adapt upon interacting with a binding partner.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Characterization Techniques for Structural Elucidation and Equilibria Studies
Spectroscopic methods are fundamental in determining the structure, bonding, and electronic properties of arylboronic acids. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and UV-Visible spectroscopy provide complementary information for a comprehensive analysis.
NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated phenylboronic acids in solution. nih.gov A full suite of 1D and 2D NMR experiments is typically employed to unambiguously assign all signals. nih.gov
¹H NMR: The proton NMR spectrum provides information on the aromatic and methyl protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The B(OH)₂ protons typically appear as a broad singlet, which can exchange with D₂O. nih.gov
¹³C NMR: The carbon spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon attached to the boron atom (C-B) and the trifluoromethyl group (-CF₃) show characteristic signals. The -CF₃ carbon signal appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). nih.gov
¹¹B NMR: Boron-11 NMR is particularly useful for studying equilibria involving the boronic acid moiety. semanticscholar.org The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. A trigonal (sp²) boron in the boronic acid typically resonates at a different frequency than a tetrahedral (sp³) boron in a boronate ester or a boronate anion, making ¹¹B NMR a convenient tool for monitoring acidity and binding phenomena. nih.govnih.gov
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a direct probe for the trifluoromethyl group. The chemical shift of the ¹⁹F signal can provide insights into the electronic environment of the CF₃ group and can be used to study intermolecular interactions.
For the isomeric compounds, trifluoromethylphenylboronic acids, detailed NMR characterization has been performed. researchgate.net For instance, in acetone-d₆, the chemical shifts are well-resolved, allowing for complete structural assignment. nih.gov The study of various isomers helps in understanding how the relative positions of the substituents affect the electronic distribution and, consequently, the NMR spectral parameters.
Table 1: Representative NMR Data for Substituted Phenylboronic Acids (Illustrative) (Note: This table is illustrative and not specific to 3-Methyl-2-(trifluoromethyl)phenylboronic acid, as such data was not found in the searched literature.)
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) | Notes |
| ¹H | 7.0 - 8.0 | m, d, t | JH-H = 7-8 | Aromatic protons |
| 2.3 - 2.6 | s | - | Methyl protons | |
| 5.0 - 7.5 | br s | - | B(OH)₂ protons | |
| ¹³C | 120 - 145 | m, q | ¹JC-F ≈ 255-270 | Aromatic and CF₃ carbons |
| ~20 | s | - | Methyl carbon | |
| ¹¹B | 20 - 30 | br s | - | Trigonal boronic acid |
| ¹⁹F | -60 to -65 | s | - | CF₃ group |
Vibrational spectroscopy probes the molecular vibrations and provides information about functional groups and bonding within the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of a substituted phenylboronic acid is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the B(OH)₂ group, often indicating hydrogen bonding. ijltet.org The B-O stretching vibrations are typically observed in the 1310-1390 cm⁻¹ region. researchgate.net C-F stretching vibrations appear as strong bands in the 1000-1360 cm⁻¹ range. ijltet.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. Spectra for related compounds like 4-(trifluoromethyl)phenylboronic acid have been recorded and are available in spectral databases. nih.gov
Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for detailed conformational and bonding analysis. ijltet.orgresearchgate.net
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For phenylboronic acids, the absorption bands are typically due to π → π* transitions in the aromatic ring. The position and intensity of these bands can be influenced by substituents. This technique is particularly valuable for determining the acid dissociation constant (pKa) of boronic acids. researchgate.net Since boronic acids are Lewis acids, their acidity is defined by the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. This equilibrium can be monitored by observing changes in the UV-Vis spectrum as a function of pH. nih.govresearchgate.net The introduction of an electron-withdrawing -CF₃ group generally increases the Lewis acidity (lowers the pKa) for meta and para isomers compared to unsubstituted phenylboronic acid, while steric hindrance from an ortho substituent can reduce acidity. researchgate.net
Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For arylboronic acids, this analysis reveals the planarity of the phenyl ring and the geometry of the boronic acid group. Studies on numerous substituted phenylboronic acids, including trifluoromethyl researchgate.net and trifluoromethoxy nih.gov isomers, have shown that the boronic acid moiety can be twisted relative to the plane of the aromatic ring. This twist angle is influenced by steric effects and intramolecular interactions. nih.gov
A ubiquitous feature in the crystal structures of arylboronic acids is the formation of hydrogen-bonded dimers. researchgate.net The two hydroxyl groups of the boronic acid moiety act as both hydrogen bond donors and acceptors, leading to the formation of a stable, centrosymmetric dimeric unit through a pair of O-H···O hydrogen bonds. nih.gov These dimeric units are the primary supramolecular synthons. These dimers can be further interconnected through additional hydrogen bonds, forming extended ribbons or sheets. mdpi.com In some cases, where a suitable acceptor is present in the ortho position, intramolecular hydrogen bonds can also be observed, influencing the conformation of the molecule. nih.gov The presence of the CF₃ group typically does not lead to its participation in hydrogen bonding as an acceptor. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the thermal properties of chemical compounds. For this compound, these methods would provide insight into its stability, dehydration processes, and decomposition pathways. However, a comprehensive review of scientific literature reveals a lack of specific published data on the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this particular compound.
Differential Scanning Calorimetry (DSC) for Dehydration and Thermal Stability
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. While DSC is a standard method to investigate thermal transitions such as melting, crystallization, and glass transitions, as well as to study dehydration processes in boronic acids, specific DSC data for this compound are not available in published research.
Data Table for DSC Analysis (Illustrative)
No specific data is available for this compound.
| Parameter | Observed Value |
|---|---|
| Onset of Dehydration (°C) | Data not available |
| Peak of Dehydration (°C) | Data not available |
| Enthalpy of Dehydration (J/g) | Data not available |
| Melting Point (°C) | Data not available |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. For boronic acids, TGA can quantify the loss of water molecules during dehydration to form boroxines. Despite its utility, specific TGA studies detailing the thermal decomposition pathways of this compound have not been reported in the scientific literature.
Data Table for TGA Analysis (Illustrative)
No specific data is available for this compound.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| Data not available | Data not available | Dehydration |
| Data not available | Data not available | Decomposition |
Equilibrium Studies in Solution and Solid State
The study of equilibria, particularly the acid-boroxine equilibrium, is fundamental to understanding the behavior of boronic acids in different environments. These studies are critical for applications in synthesis and materials science.
Investigation of Acid-Boroxine Equilibria
Boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines. The position of this equilibrium can be influenced by factors such as solvent, concentration, and temperature. While this is a well-known phenomenon for the boronic acid class of compounds, specific research investigating the acid-boroxine equilibria for this compound in either the solid state or in solution is not present in the available literature.
Solubility Determination using Dynamic Methods
Solubility is a key physico-chemical property that affects the reactivity and formulation of a compound. Dynamic methods, which often involve measuring the temperature at which a suspension of known composition becomes a clear solution upon controlled heating, are precise techniques for determining solubility. A search of research databases indicates that solubility data for this compound, determined via dynamic methods, has not been published.
Data Table for Solubility in Various Solvents (Illustrative)
No specific data is available for this compound.
| Solvent | Solubility (g/100g solvent) at 25 °C |
|---|---|
| Methanol | Data not available |
| Toluene | Data not available |
| Water | Data not available |
Physico-Chemical Property Determinations
The determination of various physico-chemical properties of this compound, where these properties are treated as research variables rather than for simple identification, is an area where published data is currently lacking. Such research might include detailed studies on how properties like pKa, lipophilicity (logP), or crystal polymorphism vary under different conditions or upon structural modification, but no such studies focused on this specific compound were identified.
pKa Determination via Spectrophotometric and Potentiometric Methods
The acidity of arylboronic acids, including this compound, is a measure of their ability to accept a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton in the manner of a Brønsted acid. This Lewis acidity is quantified by the pKa value. Both spectrophotometric and potentiometric titrations are robust methods for determining the pKa of boronic acids nih.gov.
Spectrophotometric Method:
This method relies on the change in the ultraviolet (UV) absorbance spectrum of the boronic acid as a function of pH. The trigonal planar boronic acid and the tetrahedral boronate anion exhibit different UV absorption profiles. As the pH of the solution increases, the equilibrium shifts towards the formation of the boronate ion, leading to observable changes in the UV spectrum semanticscholar.org.
The procedure involves recording the UV spectra of this compound in a series of buffered solutions with known pH values. The absorbance at a specific wavelength, where the difference between the acidic and basic forms is maximal, is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve semanticscholar.org. The pKa can be calculated using the following equation:
pKa = pH + log([Amax - A]/[A - Amin])
where A is the absorbance at a given pH, and Amax and Amin are the absorbances of the fully basic and acidic forms, respectively.
Potentiometric Method:
Potentiometric titration is a classic and widely used technique for pKa determination. It involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of the boronic acid, while monitoring the pH of the solution with a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate base nih.gov.
For boronic acids, this method is straightforward and provides reliable data, often with high precision. The accuracy of both methods is comparable, with reported differences in pKa values for substituted phenylboronic acids often being minimal researchgate.net.
| Compound | pKa (Spectrophotometric) nih.gov | pKa (Potentiometric) nih.gov |
|---|---|---|
| 2-(Trifluoromethyl)phenylboronic acid | 9.52 | 9.50 |
| 3-(Trifluoromethyl)phenylboronic acid | 7.95 | 7.92 |
| 4-(Trifluoromethyl)phenylboronic acid | 7.60 | 7.54 |
The presence of the electron-withdrawing trifluoromethyl group generally increases the acidity (lowers the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8) nih.govsemanticscholar.org. The position of the substituent significantly influences the acidity. For this compound, the presence of an additional methyl group at the 3-position is expected to have an electron-donating effect, which would likely increase the pKa (decrease the acidity) relative to 2-(trifluoromethyl)phenylboronic acid. However, steric effects from the ortho-substituents could also play a role semanticscholar.org.
Correlation of Experimental Data with Theoretical Models
Theoretical models are invaluable for predicting the pKa of novel compounds and for understanding the underlying electronic and structural factors that govern acidity. For substituted phenylboronic acids, a common approach is to correlate experimental pKa values with substituent constants using the Hammett equation mdpi.com.
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It is expressed as:
log(K/K0) = ρσ
where K is the acid dissociation constant of the substituted compound, K0 is that of the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. A plot of pKa versus the Hammett substituent constant (σ) for a series of meta- and para-substituted phenylboronic acids typically yields a linear relationship mdpi.com.
For this compound, a theoretical estimation of its pKa would involve considering the substituent effects of both the methyl and trifluoromethyl groups. However, the ortho-positioning of the trifluoromethyl group introduces steric effects that are not accounted for in the standard Hammett equation, which can lead to deviations from the linear correlation observed for meta and para isomers mdpi.com.
Computational chemistry provides a more direct approach to predicting pKa values. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change for the dissociation reaction in solution. The pKa can then be derived from this free energy change mdpi.com. Accurate computational pKa prediction for arylboronic acids is challenging and requires careful consideration of factors such as the conformational flexibility of the hydroxyl groups and the appropriate solvation model to account for the interaction with water molecules mdpi.com.
The correlation between experimental and theoretical data is crucial for validating the computational models. By comparing the calculated pKa values for a series of known compounds with their experimentally determined values, the accuracy of the theoretical method can be assessed. A strong correlation allows for the confident prediction of pKa for new or unmeasured compounds like this compound.
Below is a hypothetical data table illustrating the kind of correlation that could be established between experimental pKa values and a theoretical descriptor, such as a calculated energy difference (ΔE) between the acidic and basic forms of a series of substituted phenylboronic acids.
| Substituted Phenylboronic Acid | Experimental pKa | Calculated ΔE (arbitrary units) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 9.25 | 15.8 |
| Phenylboronic acid | 8.86 | 15.2 |
| 4-Chlorophenylboronic acid | 8.65 | 14.9 |
| 3-(Trifluoromethyl)phenylboronic acid | 7.94 | 13.8 |
| 4-(Trifluoromethyl)phenylboronic acid | 7.57 | 13.3 |
| This compound | Predicted | Calculated |
Such a correlation would enable the prediction of the pKa for this compound by first calculating its ΔE and then using the established linear relationship. This integrated approach of experimental measurement and theoretical modeling provides a comprehensive understanding of the acidity of this and related compounds.
Advanced Derivatives and Analogues of 3 Methyl 2 Trifluoromethyl Phenylboronic Acid
Structural Modifications and Substituent Effects on Reactivity
The reactivity of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is significantly influenced by the electronic and steric effects of its substituents on the phenyl ring. The trifluoromethyl (-CF3) group and the methyl (-CH3) group play distinct roles in modulating the properties of the boronic acid moiety.
The -CF3 group is a strong electron-withdrawing group, primarily through a negative inductive effect (-I effect). nih.gov Unlike substituents with lone pairs, such as fluorine or trifluoromethoxy groups, the resonance effect for the -CF3 group is generally not observed. nih.gov This strong inductive effect increases the Lewis acidity of the boron center, which is a crucial factor in many of its chemical reactions, including Suzuki-Miyaura cross-coupling.
The methyl group at the meta position has a weaker, electron-donating inductive effect (+I effect). This effect slightly reduces the Lewis acidity of the boron atom. The combination of the ortho-trifluoromethyl and meta-methyl groups results in a unique reactivity profile that is a balance of these competing electronic and steric factors.
Synthesis and Research on Boronic Esters (e.g., Pinacolates) and Other Boronates
Boronic acids have a tendency to dehydrate and form cyclic anhydrides known as boroxines, particularly in the solid state. researchgate.netsciforum.net To improve stability, handling, and solubility, and to prevent these side reactions, boronic acids are frequently converted into boronic esters. sciforum.netfrontierspecialtychemicals.com The most common of these are pinacol (B44631) esters, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).
The synthesis of the pinacol ester of this compound is typically achieved through a condensation reaction. This process involves mixing the boronic acid with pinacol in a suitable solvent. The reaction is an equilibrium that is driven toward the ester product by the removal of water. sciforum.net Common methods to achieve this include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like magnesium sulfate or molecular sieves. sciforum.netorgsyn.org
Boronic esters like the pinacolate derivative are generally more stable than their corresponding acids and are less polar, which facilitates purification by methods such as silica (B1680970) gel chromatography. escholarship.org They are widely used as synthetic intermediates, especially in transition metal-catalyzed cross-coupling reactions. frontierspecialtychemicals.comnih.gov The pinacol group serves as a protecting group for the boronic acid functionality, which can be cleaved if necessary, though it is often used directly in subsequent synthetic steps. escholarship.org Research into boronic esters focuses on their utility in organic synthesis and the development of new, efficient methods for their preparation under mild conditions. rsc.org
Trifluoromethylphenylboronic Acid Isomers and their Comparative Research
Comparative studies of trifluoromethylphenylboronic acid isomers reveal the profound impact of the substituent's position on the compound's properties, particularly its acidity (pKa). The acidity of phenylboronic acids is influenced by both electronic and steric effects. mdpi.com
The introduction of a strong electron-withdrawing group like -CF3 is expected to increase the acidity (lower the pKa value) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.gov This holds true for the meta and para isomers. The inductive effect of the -CF3 group withdraws electron density from the ring, stabilizing the anionic tetrahedral boronate species and thus increasing the acidity. researchgate.netresearchgate.net
However, the ortho isomer, 2-(Trifluoromethyl)phenylboronic acid, is a notable exception. Despite the proximity of the powerful electron-withdrawing group, its acidity is significantly reduced. researchgate.net This is attributed to steric hindrance, where the bulky -CF3 group sterically inhibits the necessary geometric change of the boron center from a trigonal planar to a tetrahedral configuration upon ionization. nih.govnih.gov This steric inhibition outweighs the electronic effect.
While specific data for this compound is not detailed in broad comparative studies, its properties can be inferred from the trends observed for the parent trifluoromethylphenylboronic acid isomers. The presence of the -CF3 group in the ortho position is the dominant factor determining its acidity.
| Compound | pKa Value | Primary Effect |
|---|---|---|
| Phenylboronic Acid | ~8.8 | Reference |
| 2-(Trifluoromethyl)phenylboronic acid (ortho) | 9.08 | Steric Hindrance |
| 3-(Trifluoromethyl)phenylboronic acid (meta) | 7.86 | Inductive Effect |
| 4-(Trifluoromethyl)phenylboronic acid (para) | 7.95 | Inductive Effect |
Data adapted from comparative studies on trifluoromethylphenylboronic acids. researchgate.net
Development of Hybrid Molecules Incorporating this compound Fragments
The this compound scaffold is a valuable building block in medicinal chemistry, particularly in the context of fragment-based drug design (FBDD) and the creation of hybrid molecules. nih.gov A hybrid molecule is a chemical entity designed by covalently linking two or more pharmacophores from different bioactive agents to create a new compound with potentially enhanced efficacy or a novel mechanism of action. nih.gov
The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity. nih.gov The "magic methyl" effect, where the strategic placement of a methyl group can profoundly enhance a molecule's pharmacological properties, is also a key strategy in drug design. mdpi.com The boronic acid functional group itself is a versatile pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a key component of many enzyme inhibitors. nih.govnih.gov
The 3-Methyl-2-(trifluoromethyl)phenyl fragment combines these desirable features. In the development of hybrid molecules, this fragment can be attached to other known bioactive scaffolds to:
Introduce desirable physicochemical properties: The lipophilicity and metabolic stability conferred by the -CF3 and -CH3 groups can improve the pharmacokinetic profile of a parent molecule.
Act as a recognition element: The substituted phenyl ring can engage in specific hydrophobic or van der Waals interactions within a target's binding pocket.
Provide a reactive "warhead": The boronic acid moiety can be positioned to interact with key catalytic residues in an enzyme, leading to potent inhibition.
This approach has been used to design novel anticancer agents, where boronic acid-containing molecules are designed to activate or inhibit specific cellular targets like pyruvate kinase M2 (PKM2). nih.gov By assembling fragments from existing anticancer scaffolds, researchers can develop novel derivatives with improved potency and selectivity. nih.gov
Emerging Research Directions and Future Perspectives in 3 Methyl 2 Trifluoromethyl Phenylboronic Acid Chemistry
Development of Novel Catalytic Systems and Reaction Conditions
The reactivity of arylboronic acids is central to modern organic synthesis, particularly in cross-coupling reactions. Future research concerning 3-methyl-2-(trifluoromethyl)phenylboronic acid is poised to move beyond traditional palladium-based Suzuki-Miyaura couplings and explore more advanced and robust catalytic systems. The electronic properties imparted by the trifluoromethyl group necessitate the development of specialized catalysts that can overcome the challenges associated with sterically hindered and electron-deficient substrates.
Novel catalytic systems based on first-row transition metals, especially nickel, are a promising frontier. Nickel catalysts have shown remarkable efficacy in activating challenging C-F bonds and coupling arylboronic acids bearing strongly electron-withdrawing groups. beilstein-journals.orgacs.org For instance, nickel-catalyzed sulfination reactions have been developed that tolerate trifluoromethylated arylboronic acids, a transformation where previous methods failed. acs.org Similarly, rhodium-catalyzed asymmetric additions of arylboronic acids to trifluoromethyl ketones represent another key area where the unique properties of this substrate could be exploited. core.ac.ukrug.nl The development of specialized palladium precatalysts that generate highly active Pd(0) species under mild conditions will also be crucial for enhancing reaction rates and yields, particularly for potentially unstable boronic acids. mit.edu
Future work will likely focus on optimizing ligands, bases, and solvent systems to enhance the efficiency of these catalysts with sterically hindered ortho-substituted substrates like this compound.
| Catalyst System | Reaction Type | Substrate Analogue Used | Key Finding/Potential Application |
|---|---|---|---|
| Nickel(II) Complexes / Phenanthroline Ligand | Sulfination | Trifluoromethylated Arylboronic Acid | Efficient conversion to sulfinate salts, tolerating electron-poor systems. acs.org |
| Ni(PPh3)2Cl2 / Formic Acid (CO source) | Carbonylative Cyclization | Arylboronic acids with -CF3 groups | Synthesis of complex δ-lactams, demonstrating tolerance for electron-withdrawing groups. acs.org |
| Rhodium(I) / Phosphoramidite Ligand | Asymmetric 1,2-Addition | Arylboronic Acids | Enantioselective synthesis of chiral trifluoromethyl-substituted tertiary alcohols. core.ac.ukrug.nl |
| Palladium-XPhos Precatalyst | Suzuki-Miyaura Coupling | Unstable Polyfluorophenyl Boronic Acids | Enables fast and efficient coupling at room temperature by rapid generation of the active catalyst. mit.edu |
Exploration of New Synthetic Transformations
Beyond its role in standard cross-coupling, this compound is a candidate for a variety of novel synthetic transformations. Its distinct electronic and steric profile can be harnessed to achieve unique reactivity and selectivity.
Emerging areas include nickel-catalyzed radical carbonylation reactions, which allow for the synthesis of complex carbonyl-containing heterocycles from simple precursors. acs.org The use of this boronic acid in palladium-catalyzed reactions for the synthesis of trifluoromethyl ketones from phenyl trifluoroacetates is another promising avenue, providing direct access to valuable fluorinated building blocks. researchgate.net Furthermore, cobalt-catalyzed enantioselective arylations and nickel-catalyzed fluoroethylation reactions, which have shown compatibility with a range of arylboronic acids, could be extended to this substrate for the creation of novel chiral molecules and fluoro-alkylated aromatics. researchgate.netacs.org The ortho-trifluoromethyl group could also play a key role as a directing or activating group, for instance, in dehydrative condensation reactions to form amides, where it has been shown to prevent undesirable coordination to the boron center. rsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of this compound before engaging in extensive experimental work. Although a crystal structure for this specific isomer is not yet published, detailed computational studies on its analogues provide a clear framework for future analysis. nih.govresearchgate.netijltet.org
DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and angles. tandfonline.com Such studies on related isomers have been used to calculate the rotational energy barrier of the boronic acid group, revealing how adjacent substituents create steric hindrance that influences conformation and stability. nih.gov For example, the energy barrier for the twist of the boronic group in ortho-(trifluoromethoxy)phenylboronic acid was calculated to be significantly higher (33.0 kJ mol⁻¹) than its meta (16.6 kJ mol⁻¹) and para (16.2 kJ mol⁻¹) isomers due to intramolecular interactions. nih.gov
Furthermore, computational models can predict key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity in charge-transfer processes. ijltet.org Crucially, DFT can be used to predict the acid dissociation constant (pKa), a critical parameter for its application in sensors and biological systems.
| Compound | Property | Calculated Value | Computational Method | Significance |
|---|---|---|---|---|
| ortho-(Trifluoromethoxy)phenylboronic acid | Rotational Energy Barrier (Erot) | 33.0 kJ mol⁻¹ | M062X/6–311+G(d,p) | Predicts conformational stability due to steric hindrance and intramolecular bonds. nih.gov |
| meta-(Trifluoromethoxy)phenylboronic acid | Rotational Energy Barrier (Erot) | 16.6 kJ mol⁻¹ | M062X/6–311+G(d,p) | Provides a baseline for understanding the energetic cost of conformational changes. nih.gov |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | HOMO-LUMO Energy Gap | -5.6 eV | B3LYP/6-311G(d,p) | Indicates electronic transition properties and potential for NLO applications. ijltet.org |
| 3-Fluorophenylboronic acid | Vibrational Frequencies | Calculated and scaled | B3LYP/6-311++G(d,p) | Allows for precise assignment of experimental FT-IR and Raman spectra. nih.gov |
Design and Synthesis of Advanced Materials with Boronic Acid Moieties
The incorporation of boronic acid functionalities into polymers and other materials is a rapidly growing field. This compound offers a unique combination of fluorine content and a reactive handle for covalent incorporation into material backbones.
A promising strategy involves the chemical modification of existing functional polymers. For example, fluoropolymers have been modified by condensation with aminophenyl boronic acid pinacol (B44631) ester to create novel fluoroboronated materials. acs.orgnih.gov A similar approach could utilize an aminated derivative of this compound to graft it onto polymers containing carboxylic acid or acid chloride groups. The resulting materials could exhibit enhanced thermal stability and unique surface properties due to the presence of the fluorinated moiety. nih.gov
Another avenue is the functionalization of biopolymers like chitosan (B1678972) with phenylboronic acid derivatives. japsonline.com Such materials have applications as glucose-sensitive matrices for controlled drug release. The specific pKa and binding affinities of this compound could be leveraged to design highly specific sensor materials or responsive hydrogels.
Investigating Molecular Interactions and Mechanistic Insights (excluding clinical applications)
Understanding how the specific arrangement of substituents on this compound governs its non-covalent interactions is fundamental to its rational application. The interplay between the ortho-CF3 and meta-CH3 groups will define its Lewis acidity, hydrogen bonding capabilities, and crystal packing forces.
Studies on isomers have shown that a bulky ortho-substituent, such as a trifluoromethyl group, significantly reduces the Lewis acidity of the boronic acid. nih.govresearchgate.net This is attributed to steric hindrance that inhibits the geometric change from a trigonal planar acid to a tetrahedral boronate anion upon binding with a nucleophile. researchgate.net This effect is critical for its function in molecular recognition and catalysis. The methyl group at the meta-position will likely exert a weaker, electron-donating inductive effect.
X-ray crystallography of related compounds reveals that supramolecular assembly is often dominated by interactions with fluorine atoms, such as weak C–H···F hydrogen bonds. nih.gov Investigating the crystal structure of this compound would provide invaluable insight into how these competing electronic and steric factors dictate its solid-state architecture and its interactions with solvents and substrates at a molecular level.
Boronic acids are increasingly used as probes to study biological systems in vitro due to their ability to form reversible covalent bonds with diols (present in saccharides) and interact with key amino acid residues in enzyme active sites. nih.gov
A significant area of research is the use of phenylboronic acids as inhibitors to probe the function of enzymes. For example, 3-(trifluoromethyl)phenylboronic acid is a known inhibitor of AmpC β-lactamase, a bacterial enzyme responsible for antibiotic resistance. tcichemicals.com By using this compound and its analogues in in vitro enzyme kinetic assays, researchers can elucidate structure-activity relationships and map the steric and electronic requirements of an enzyme's active site. mdpi.com This provides mechanistic insights into enzyme function without focusing on a therapeutic outcome.
Another emerging direction is the design of enzyme-activated fluorogenic probes. nih.govdrugtargetreview.com In such a system, the boronic acid moiety could act as a trigger, which upon specific enzymatic cleavage or oxidation, releases a fluorophore. This would allow for the real-time visualization of enzyme activity in cell cultures, providing a powerful tool for fundamental biological research. researchgate.net The unique reactivity of the boronic acid, modulated by its substituents, could be tailored to achieve high selectivity for a specific target enzyme.
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-2-(trifluoromethyl)phenylboronic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where aryl halides or triflates react with boronic acid precursors under palladium catalysis. Key steps include:
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Optimizing solvent systems (e.g., THF or DMF) and bases (e.g., Na₂CO₃ or Cs₂CO₃) to enhance coupling efficiency.
- Introducing the trifluoromethyl group via electrophilic substitution or halogen exchange prior to boronation .
Q. What purification methods are effective for isolating this compound?
- Column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.
- Recrystallization from polar aprotic solvents (e.g., ethanol or acetone) to remove unreacted intermediates.
- HPLC for high-purity isolation, particularly when trace impurities affect downstream reactivity .
Q. How can researchers characterize the electronic and steric properties of this compound?
- NMR spectroscopy : ¹H NMR for aromatic proton environments, ¹¹B NMR for boronic acid confirmation, and ¹⁹F NMR to assess trifluoromethyl group integrity.
- IR spectroscopy to identify B-O and C-F vibrational modes.
- X-ray crystallography or DFT calculations for conformational analysis and solvation energy estimation .
Q. What solvents and reaction conditions are optimal for its use in cross-coupling reactions?
Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?
The electron-withdrawing trifluoromethyl group increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings. However, it may also reduce hydrolytic stability, necessitating anhydrous conditions during storage and reactions .
Advanced Research Questions
Q. How do steric effects from the methyl and trifluoromethyl substituents impact regioselectivity in cross-coupling reactions?
- The ortho-methyl group introduces steric hindrance, potentially slowing transmetallation steps.
- Computational studies (DFT) can model steric clashes with palladium catalysts, guiding ligand selection (e.g., bulky phosphines to mitigate steric effects) .
Q. What strategies resolve contradictory data in reported yields for reactions involving this compound?
- Systematic parameter screening : Vary catalyst loading (0.5–5 mol%), solvent polarity, and base strength.
- In situ monitoring via LC-MS or ¹⁹F NMR to track intermediate formation and side reactions.
- Compare results with structurally analogous boronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid) to isolate substituent-specific effects .
Q. Can this compound act as a protease inhibitor, and what mechanistic insights exist?
- Boronic acids generally inhibit serine proteases via reversible covalent bond formation with active-site residues.
- The trifluoromethyl group may enhance binding affinity by introducing hydrophobic interactions.
- Conduct kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) and validate competitive/non-competitive mechanisms .
Q. How do substituent electronic effects modulate reaction outcomes in non-Suzuki applications (e.g., Chan-Lam couplings)?
Q. What are the challenges in scaling up syntheses involving this compound, and how can they be addressed?
- Hydrolytic degradation : Use anhydrous solvents and low-temperature storage.
- Byproduct formation : Optimize stoichiometry of aryl halide and boronating agents.
- Cost-efficiency : Replace noble metal catalysts with nickel-based systems for large-scale reactions .
Comparative Analysis of Structurally Similar Boronic Acids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
